2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, also known as A-796260, is a synthetic compound that belongs to the class of opioids. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. A-796260 has been extensively studied for its potential use in the treatment of pain and addiction, as well as for its pharmacological properties.
Mechanism of Action
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide exerts its pharmacological effects by binding to the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, resulting in a reduction in pain sensitivity and a feeling of euphoria. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is highly selective for the μ-opioid receptor, which reduces the risk of side effects associated with non-selective opioids.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of pain sensitivity, and the reduction of drug-seeking behavior. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has also been found to have anti-inflammatory properties, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide in lab experiments are its high potency and selectivity for the μ-opioid receptor, which allows for precise control over the pharmacological effects. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has also been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. The main limitations of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide in lab experiments are its complex synthesis and the need for specialized equipment and reagents. Additionally, the potential for abuse and addiction associated with opioids must be carefully considered when using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide in research.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of addiction, and the exploration of its anti-inflammatory properties. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide may also have potential applications in the treatment of other conditions, such as depression and anxiety, which are known to be modulated by the μ-opioid receptor. Further research is needed to fully understand the potential of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide and to develop new therapeutic strategies based on its pharmacological properties.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is a synthetic compound that has been extensively studied for its potential application in the field of pain management and addiction treatment. Its high potency and selectivity for the μ-opioid receptor make it a valuable tool for research, but its potential for abuse and addiction must be carefully considered. Further research is needed to fully understand the pharmacological properties of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide and to develop new therapeutic strategies based on its unique properties.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide involves several steps, including the coupling of 3,4-dimethylphenol with 1-bromo-3-chloropropane, followed by the reaction with N-isopropylpiperidine under basic conditions. The resulting intermediate is then treated with 2-chlorobenzoyl chloride to form the final product. The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been extensively studied for its potential application in the field of pain management. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has been tested in various animal models of pain, including thermal, mechanical, and inflammatory pain, and has been found to be highly effective in reducing pain sensitivity. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of opioids and other drugs of abuse.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-6-19(24-18-8-7-15(4)16(5)13-18)20(23)21-17-9-11-22(12-10-17)14(2)3/h7-8,13-14,17,19H,6,9-12H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJNPAJKLVGAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide |
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